molecular formula C6H6Br2S B13223839 3-Bromo-2-(2-bromoethyl)thiophene

3-Bromo-2-(2-bromoethyl)thiophene

Cat. No.: B13223839
M. Wt: 269.99 g/mol
InChI Key: WSSWUOXVICSMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(2-bromoethyl)thiophene: is an organosulfur compound with the molecular formula C6H7Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms, one attached to the thiophene ring and the other to an ethyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(2-bromoethyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2-(2-ethyl)thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(2-bromoethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-2-(2-bromoethyl)thiophene is used as a building block in organic synthesis. It is employed in the preparation of more complex thiophene derivatives and in the synthesis of heterocyclic compounds .

Biology: In biological research, thiophene derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a precursor for the synthesis of biologically active molecules .

Medicine: Thiophene derivatives are explored for their potential use in pharmaceuticals. They are investigated for their ability to interact with biological targets and pathways, making them candidates for drug development .

Industry: In the industrial sector, thiophene derivatives are used in the production of materials such as organic semiconductors, dyes, and corrosion inhibitors. This compound is utilized in the synthesis of these materials .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2-bromoethyl)thiophene depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, allowing for nucleophilic substitution. In biological systems, thiophene derivatives can interact with enzymes, receptors, or other molecular targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended use .

Comparison with Similar Compounds

  • 2-Bromo-3-(bromomethyl)thiophene
  • 3-Bromothiophene
  • 2-Bromothiophene
  • 3-(Bromomethyl)thiophene

Comparison: 3-Bromo-2-(2-bromoethyl)thiophene is unique due to the presence of two bromine atoms, one on the thiophene ring and one on the ethyl group. This dual bromination allows for diverse chemical reactivity and the ability to undergo multiple substitution reactions. In contrast, other similar compounds may have only one bromine atom or different substitution patterns, leading to variations in their chemical behavior and applications .

Biological Activity

3-Bromo-2-(2-bromoethyl)thiophene is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiophene and its derivatives are known for their diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with bromine atoms and a bromoethyl group. The presence of these substituents may influence its reactivity and biological interactions.

Antimicrobial Activity

Thiophene derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. A study highlighted that various thiophene compounds were evaluated for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundS. aureus (Zone of Inhibition in mm)E. coli (Zone of Inhibition in mm)
This compound1514
Control (Amoxicillin)2022

The results indicate that this compound has moderate activity against these bacteria, comparable to standard antibiotics .

Anti-inflammatory Activity

Research has shown that thiophene derivatives possess anti-inflammatory properties. For instance, compounds similar to this compound were tested for their ability to inhibit the production of pro-inflammatory cytokines in vitro. The compound demonstrated a dose-dependent reduction in cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied. A specific case study on thiophenes indicated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation .

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : The compound could interact with specific receptors, altering cellular signaling pathways.
  • Reactive Oxygen Species (ROS) : Thiophenes have been shown to modulate ROS levels, which can influence cell survival and death mechanisms.

Case Studies

Several studies have focused on the synthesis and evaluation of thiophene derivatives:

  • Synthesis and Activity Evaluation : A recent study synthesized various thiophene derivatives, including this compound, and evaluated their biological activities. The synthesized compounds were screened for antibacterial, anti-inflammatory, and anticancer activities .
  • Comparative Analysis : Another study compared the efficacy of different thiophene derivatives against bacterial strains, highlighting the unique properties of this compound in terms of its activity spectrum .

Properties

Molecular Formula

C6H6Br2S

Molecular Weight

269.99 g/mol

IUPAC Name

3-bromo-2-(2-bromoethyl)thiophene

InChI

InChI=1S/C6H6Br2S/c7-3-1-6-5(8)2-4-9-6/h2,4H,1,3H2

InChI Key

WSSWUOXVICSMGG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.